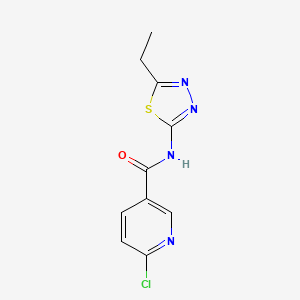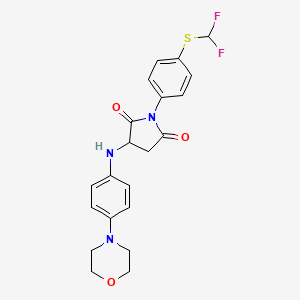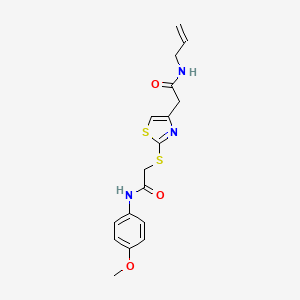![molecular formula C18H18N4O2S3 B2591770 4-ethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946206-10-6](/img/structure/B2591770.png)
4-ethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a thiazole ring, and a triazole ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms in the rings could potentially have interesting effects on the compound’s chemical properties .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing a triazole are known to exhibit broad biological activities, including antimicrobial activity . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Anti-inflammatory and Analgesic Activity
Triazole compounds have been reported to possess anti-inflammatory and analgesic activities . This suggests that our compound could potentially be used in the treatment of conditions associated with inflammation and pain.
Antineoplastic and Anticancer Activity
Triazole compounds have also shown antineoplastic and anticancer activities . This indicates that our compound could potentially be developed into a drug for the treatment of various types of cancer.
Anticonvulsant Activity
Another significant application of triazole compounds is their anticonvulsant activity . This suggests that our compound could be used in the treatment of seizure disorders.
Antiviral Activity
Triazole compounds have demonstrated antiviral activity . This suggests that our compound could potentially be used in the treatment of viral infections.
Agrochemical Application
Triazole compounds have important application value in various fields, including agrochemistry . This suggests that our compound could be used in the development of new agrochemicals.
Material Chemistry Application
Triazole compounds also have applications in material chemistry . This suggests that our compound could be used in the development of new materials with unique properties.
Antifungal Activity
Several commercially available drugs such as ketoconazole and fluconazole, which contain a triazole structure, are commonly used antifungals . This suggests that our compound could potentially be developed into a new antifungal drug.
Mécanisme D'action
Target of Action
They can act as enzyme inhibitors, and have antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Mode of Action
Thiophene and triazole derivatives often interact with their targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Thiophene and triazole derivatives can affect a variety of pathways due to their broad range of biological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on related compounds .
Result of Action
Related compounds have shown effects such as inhibition of enzymes and growth of microbes or cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-2-13-5-7-15(8-6-13)27(23,24)19-10-9-14-12-26-18-20-17(21-22(14)18)16-4-3-11-25-16/h3-8,11-12,19H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABLJFMXGUFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B2591690.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2591691.png)


![Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2591697.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2591700.png)


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2591703.png)



